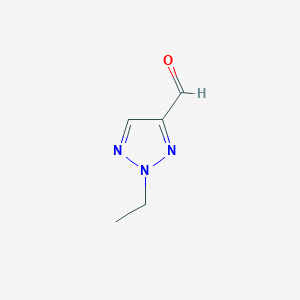

![molecular formula C16H16N4O2 B2487054 Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate CAS No. 62001-47-2](/img/structure/B2487054.png)

Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is a chemical compound that is part of the benzotriazole family . Benzotriazole compounds are known for their versatility in synthesis protocols, as they can be introduced into a molecule through a variety of reactions, activate it toward numerous transformations, and remain stable during the course of reactions .

Synthesis Analysis

The synthesis of benzotriazole derivatives like this compound has been a topic of interest in organic chemistry . Benzotriazole methodology has grown in popularity due to its versatility, offering many well-known synthetic tools in organic synthesis . It’s inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Chemical Reactions Analysis

Benzotriazole derivatives, including this compound, are known for their reactivity. They can activate molecules toward numerous transformations and remain stable during the course of the reactions . They have been used as synthetic auxiliaries and catalysts in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of N-Substituted Thiazolidines and Dihydrobenzothiazoles : Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is used in the synthesis of chiral thiazolidine esters and N-substituted dihydrobenzothiazoles, indicating its role in the production of various organic compounds (Katritzky, Singh, & He, 2002).

- Antimicrobial Activity : Compounds derived from this ethyl benzoate have shown significant antimicrobial activity against various bacteria and fungi (Shah, Patel, & Patel, 2013).

Structural and Molecular Studies

- Hydrogen-bonded Supramolecular Structures : The ethyl benzoate derivative has been studied for its ability to form hydrogen-bonded supramolecular structures, which is essential in the field of crystallography and material sciences (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

- Spectroscopic and Theoretical Studies : Ethyl 4-amino benzoate, a related compound, has been studied for its optical nonlinear properties and potential applications in materials science (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Pharmaceutical Research

- Synthesis of Antiplatelet Agents : Research has focused on derivatives of this compound in developing new antiplatelet drug candidates, crucial for cardiovascular disease treatment (Chen et al., 2008).

Other Applications

- Synthesis of Novel Compounds : It is involved in the synthesis of various novel compounds with potential applications in different scientific domains, such as materials science and pharmacology (Katritzky, Verma, He, & Chandra, 2003).

Propriétés

IUPAC Name |

ethyl 4-(benzotriazol-1-ylmethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-9-13(10-8-12)17-11-20-15-6-4-3-5-14(15)18-19-20/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVISRVBOXBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)